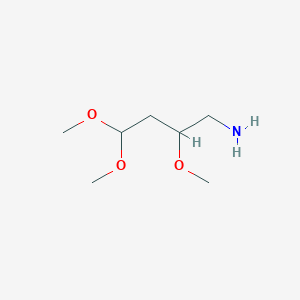
2,4,4-Trimethoxybutan-1-amine
Descripción general
Descripción
2,4,4-Trimethoxybutan-1-amine is a chemical compound with the empirical formula C7H17NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with this compound, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string COC(OC)CC(CN)OC . The InChI key is LRPLRCNAFFDJHA-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reaction involving this compound is the condensation with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.21 g/mol . It is a solid substance .Aplicaciones Científicas De Investigación
Synthesis of N-acylpyrroles
A novel method for preparing N-acylpyrrole utilizes 2,4,4-trimethoxybutan-1-amine. This process involves condensing carboxylic acids with this compound, followed by acid-mediated cyclization to form the pyrrole ring. This method demonstrates high tolerance for various functional groups (Maehara et al., 2012).
Functionalization of Colloidal Silica
Amine-functionalized colloidal silica is synthesized using this compound. This process involves hydrolysis of tetraethyl orthosilicate and subsequent decoration of colloidal silica's surface with amino groups using (3-aminopropyl) trimethoxysilane. This is significant for various applications and fundamental investigations (Soto-Cantu et al., 2012).
Anionic Synthesis of Chain-End Functionalized Polymers
In the field of polymer chemistry, this compound has been used in the anionic synthesis of chain-end functionalized polymers. This includes the creation of polymers functionalized with trimethoxy ortho ester (carboxyl), trimethoxysilyl groups, and secondary amine-functionalized polymers (Quirk et al., 2003).
Synthesis of Amine-Functionalized Materials
Amine-functionalized materials, particularly in the context of epoxy-silica polymers and carbon dioxide adsorbents, have been synthesized using derivatives of this compound. These materials show promise for applications in stone conservation and carbon dioxide capture, indicating a significant impact in materials science and environmental applications (Cardiano et al., 2005; Choi et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,4,4-trimethoxybutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-9-6(5-8)4-7(10-2)11-3/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPLRCNAFFDJHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(OC)OC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398581.png)


![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)



![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)


![Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1398601.png)
![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)
